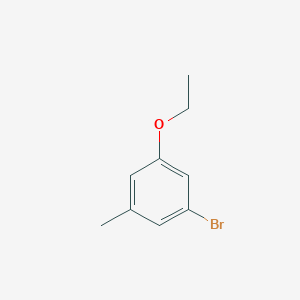

1-Bromo-3-ethoxy-5-methylbenzene

Description

Contextualization of 1-Bromo-3-ethoxy-5-methylbenzene within Substituted Benzene (B151609) Chemistry

This compound is a polysubstituted benzene, featuring three distinct functional groups attached to the benzene ring: a bromine atom, an ethoxy group (-OCH₂CH₃), and a methyl group (-CH₃). The positions of these substituents are designated by the numbers 1, 3, and 5, respectively, indicating a meta-relationship between them. byjus.comualberta.ca The chemical behavior of this molecule is a composite of the individual and collective influences of these three groups on the aromatic ring.

The benzene ring itself is a stable aromatic system. ualberta.ca The introduction of substituents alters its electronic and steric properties, thereby influencing its reactivity in various chemical transformations. msu.edulibretexts.org In this compound, the interplay between the electron-withdrawing inductive effect of the bromine and oxygen atoms, the electron-donating resonance effect of the ethoxy group, and the electron-donating inductive effect of the methyl group creates a unique reactivity profile. libretexts.orgntu.edu.sg

Significance of Aryl Halides in Advanced Organic Synthesis

Aryl halides, compounds where a halogen atom is directly bonded to an aromatic ring, are of paramount importance in modern organic synthesis. noaa.govfiveable.me While they are generally less reactive towards traditional nucleophilic substitution reactions compared to their alkyl halide counterparts due to the strong carbon-halogen bond, their utility shines in transition metal-catalyzed cross-coupling reactions. noaa.govfiveable.melibretexts.org

The bromine atom in this compound makes it a valuable substrate for a wide array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include, but are not limited to, the Suzuki, Heck, and Sonogashira couplings, which are fundamental tools for the construction of complex organic molecules, including pharmaceuticals and advanced materials. fiveable.me The ability of the aryl bromide to undergo oxidative addition with transition metal catalysts, such as palladium, is a key step in these catalytic cycles. noaa.gov Furthermore, aryl halides can be converted into organometallic reagents, like Grignard reagents, by reacting with metals such as magnesium, further expanding their synthetic utility. noaa.gov

Role of Alkoxy and Alkyl Substituents in Aromatic Reactivity and Synthetic Design

The alkoxy (-OR) and alkyl (-R) groups are crucial directing groups in electrophilic aromatic substitution reactions. Both the ethoxy and methyl groups in this compound are classified as activating, ortho-, para-directing groups. ntu.edu.sglibretexts.org

The ethoxy group, an alkoxy group, is a powerful activating group. doubtnut.comvedantu.com The oxygen atom, being more electronegative than carbon, exerts an electron-withdrawing inductive effect. However, its more significant effect is the donation of a lone pair of electrons into the aromatic pi-system through resonance. vedantu.comyoutube.com This resonance effect increases the electron density of the benzene ring, particularly at the ortho and para positions relative to the ethoxy group, making the ring more susceptible to attack by electrophiles at these positions. ntu.edu.sglibretexts.orgyoutube.com

Similarly, the methyl group, an alkyl group, is also an activating, ortho-, para-director. It donates electron density to the ring primarily through an inductive effect, stabilizing the carbocation intermediate formed during electrophilic attack. libretexts.orglibretexts.org This stabilization is most effective when the attack occurs at the ortho and para positions. ntu.edu.sglibretexts.org

Strategies for Aromatic Bromination

Aromatic bromination is a cornerstone of organic synthesis, providing a versatile handle for further functionalization. The primary method for introducing a bromine atom onto an aromatic ring is through electrophilic aromatic substitution (EAS).

Electrophilic aromatic substitution is the most common method for the bromination of benzene and its derivatives. This reaction involves the attack of an electrophilic bromine species on the electron-rich aromatic ring, followed by the loss of a proton to restore aromaticity.

The regioselectivity of electrophilic aromatic bromination on a substituted benzene ring is dictated by the electronic properties of the existing substituents. In the case of a precursor to this compound, such as 3-ethoxy-5-methyltoluene, both the ethoxy and methyl groups are activating and ortho-, para-directing. The ethoxy group, being a stronger activating group due to the resonance donation of its lone pair of electrons, will exert a dominant directing effect.

The positions ortho and para to the ethoxy group are electronically enriched and therefore more susceptible to electrophilic attack. In 3-ethoxy-5-methyltoluene, the positions ortho to the ethoxy group are C2 and C6, and the para position is C4. The methyl group, a weaker activator, directs to its ortho (C2 and C6) and para (C4) positions. Thus, both groups cooperatively direct the incoming electrophile to the C2, C4, and C6 positions. However, steric hindrance from the adjacent methyl group at C5 may disfavor substitution at the C6 position. Therefore, bromination is expected to occur primarily at the C2 and C4 positions. The precise ratio of these isomers can be influenced by the reaction conditions. chemicalbook.combrainly.com

A study on the bromination of the closely related compound, 3,5-dimethoxytoluene (B1218936), provides valuable insight into the regioselectivity. The findings from this study can be extrapolated to predict the behavior of 3-ethoxy-5-methyltoluene.

Table 1: Regioselective Bromination of 3,5-Dimethoxytoluene with Molecular Bromine

| Entry | Position of Bromination | Product | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | 2 | 2-Bromo-3,5-dimethoxytoluene (B83188) | Br₂ (1 eq.), CH₂Cl₂, rt | Major Product |

| 2 | 4 | 4-Bromo-3,5-dimethoxytoluene | Br₂ (1 eq.), CH₂Cl₂, rt | Minor Product |

| 3 | 2,4 | 2,4-Dibromo-3,5-dimethoxytoluene | Br₂ (2 eq.), CH₂Cl₂, rt | High Yield |

Data adapted from a study on the bromination of 3,5-dimethoxytoluene and presented here as a predictive model for 3-ethoxy-5-methyltoluene.

To enhance the electrophilicity of the brominating agent, particularly for less activated or deactivated aromatic rings, a Lewis acid catalyst is often employed. orgsyn.org Common Lewis acids used in aromatic bromination include FeBr₃, AlCl₃, and ZnCl₂. These catalysts polarize the Br-Br bond in molecular bromine, creating a more potent electrophile.

For highly activated rings like those containing alkoxy groups, the use of a strong Lewis acid catalyst may not be necessary and can sometimes lead to over-bromination or side reactions. However, milder Lewis acids or other catalytic systems can be used to improve selectivity and reaction rates under controlled conditions. For instance, the use of zeolites as catalysts can induce high para-selectivity in the bromination of some aromatic compounds. organicchemistrytutor.com In the context of synthesizing this compound, a catalytic amount of a mild Lewis acid could potentially be used to fine-tune the regioselectivity, favoring one isomeric product over another.

The ethoxy and methyl groups on the precursor molecule are both electron-donating groups (EDGs), which activate the aromatic ring towards electrophilic substitution. The ethoxy group is a strongly activating group due to the resonance effect of the oxygen lone pairs, which significantly increases the electron density at the ortho and para positions. The methyl group is a weakly activating group, operating through an inductive effect.

When multiple activating groups are present on a benzene ring, the directing effect of the strongest activating group typically dominates. synquestlabs.com In the case of 3-ethoxy-5-methyltoluene, the ethoxy group is the more powerful activating group and will therefore be the primary determinant of the position of bromination. The methyl group's directing effect reinforces that of the ethoxy group, leading to a highly activated system with a strong preference for substitution at the positions ortho and para to the ethoxy group. This high degree of activation generally leads to high yields in bromination reactions, often under mild conditions. brainly.comshaalaa.com

Besides molecular bromine, other brominating agents can be employed, often offering advantages in terms of safety, selectivity, and ease of handling.

N-Bromosuccinimide (NBS): NBS is a versatile and widely used reagent for bromination. commonorganicchemistry.com For the electrophilic bromination of activated aromatic rings, NBS can be used in polar solvents, sometimes with the addition of a catalytic amount of acid. wku.edu The use of NBS can offer improved regioselectivity compared to molecular bromine. For highly activated systems, NBS can effect bromination without the need for a Lewis acid catalyst.

γ-Picolinium Bromochromate (γ-PBC): This reagent has been reported as an efficient and selective agent for the bromination of activated aromatic compounds. It is a stable, non-hygroscopic solid that can provide good yields of monobrominated products, often with high para-selectivity.

Table 2: Comparison of Brominating Agents for Activated Aromatic Rings

| Brominating Agent | Typical Conditions | Advantages | Potential Disadvantages |

|---|---|---|---|

| Molecular Bromine (Br₂) | With or without a Lewis acid catalyst in a suitable solvent. | Readily available and inexpensive. | Corrosive, toxic, may require a catalyst, can lead to over-bromination. |

| N-Bromosuccinimide (NBS) | Polar solvent, often with an acid catalyst. | Solid, easier to handle than Br₂, can be more selective. | Can also participate in radical reactions at benzylic positions under certain conditions. |

| γ-Picolinium Bromochromate (γ-PBC) | Thermal conditions in a polar solvent like acetonitrile. | Solid, stable, can offer high chemo- and regioselectivity. | Less common than Br₂ or NBS. |

Introduction of the Ethoxy Group

The ethoxy group can be introduced onto the aromatic ring either before or after the bromination step. A common and effective method for the formation of aryl ethers is the Williamson ether synthesis. wikipedia.org This reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion.

To synthesize this compound, one could start with 3-bromo-5-methylphenol (B1280546). This phenol can be deprotonated with a suitable base, such as sodium hydroxide or potassium carbonate, to form the corresponding phenoxide. The phenoxide then acts as a nucleophile and reacts with an ethylating agent, such as ethyl iodide or diethyl sulfate, in an Sₙ2 reaction to form the desired ether. gordon.edu

The general steps for the Williamson ether synthesis in this context would be:

Deprotonation of the Phenol: The phenolic proton of 3-bromo-5-methylphenol is acidic and can be readily removed by a base to generate the phenoxide anion.

Nucleophilic Attack: The resulting phenoxide anion attacks the electrophilic carbon of the ethylating agent, displacing the leaving group (e.g., iodide or sulfate).

This method is generally high-yielding and is a standard procedure for the preparation of aryl alkyl ethers. richmond.edu A similar procedure has been described for the synthesis of 3-ethoxy-5-(hydroxymethyl)phenol, where 3,5-dihydroxybenzyl alcohol is reacted with ethyl iodide in the presence of potassium carbonate. chemicalbook.com This demonstrates the feasibility of selectively ethylating one hydroxyl group in a dihydroxy system, which is analogous to the ethylation of a monohydroxy phenol.

An in-depth analysis of the synthetic methodologies for producing this compound reveals the strategic chemical transformations required to assemble this polysubstituted aromatic compound. The synthesis of such molecules is a cornerstone of organic chemistry, providing essential building blocks for pharmaceuticals and material science. nbinno.com This article explores various synthetic strategies, focusing on the introduction of the ethoxy and methyl groups onto a brominated benzene core, and culminates in a retrosynthetic analysis to devise rational production pathways.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-ethoxy-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-3-11-9-5-7(2)4-8(10)6-9/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIEHJNOUANFKSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Reaction Mechanisms of 1 Bromo 3 Ethoxy 5 Methylbenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. msu.edu The rate and regioselectivity of this reaction are profoundly influenced by the substituents already present on the ring. ucalgary.ca

In 1-Bromo-3-ethoxy-5-methylbenzene, the benzene ring acts as a nucleophile, attacking an incoming electrophile. The presence of both activating and deactivating groups on the ring leads to a nuanced reactivity profile. The ethoxy and methyl groups are electron-donating, thus activating the ring towards electrophilic attack, while the bromo group is electron-withdrawing and deactivating. wikipedia.org

A common example of electrophilic aromatic substitution is nitration. The reaction of this compound with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) generates the nitronium ion (NO₂⁺), a powerful electrophile. masterorganicchemistry.com The directing effects of the existing substituents will determine the position of the incoming nitro group.

The general mechanism for electrophilic aromatic substitution proceeds in two steps:

Formation of a sigma complex: The electrophile attacks the π-electron system of the benzene ring, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. msu.edu

Deprotonation: A weak base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. msu.edu

The regioselectivity of the reaction is determined by the stability of the intermediate sigma complex. The substituents on this compound will direct the incoming electrophile to the positions that result in the most stable carbocation intermediate.

The directing effects of the substituents in this compound are a result of the interplay between inductive and resonance effects.

Ethoxy Group (-OCH₂CH₃): The ethoxy group is a strongly activating group and an ortho, para-director. It exerts a strong electron-donating resonance effect (+M) by delocalizing a lone pair of electrons from the oxygen atom into the benzene ring. This effect significantly outweighs its electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom. The increased electron density is most pronounced at the ortho and para positions. organicchemistrytutor.com

Methyl Group (-CH₃): The methyl group is a weakly activating group and an ortho, para-director. It donates electron density primarily through an inductive effect (+I), stabilizing the intermediate carbocation. libretexts.org

Bromo Group (-Br): The bromo group is a deactivating group but an ortho, para-director. It has a strong electron-withdrawing inductive effect (-I) due to the high electronegativity of bromine, which deactivates the ring towards electrophilic attack. However, it also has a weaker electron-donating resonance effect (+M) from its lone pairs, which directs the incoming electrophile to the ortho and para positions. libretexts.org

In this compound, the positions ortho and para to each substituent are key. The directing effects can be synergistic (reinforcing) or antagonistic (opposing).

| Substituent | Type | Directing Effect |

| Ethoxy (-OCH₂CH₃) | Strongly Activating | ortho, para |

| Methyl (-CH₃) | Weakly Activating | ortho, para |

| Bromo (-Br) | Weakly Deactivating | ortho, para |

The positions on the benzene ring are numbered starting from the bromo group as C1. The ethoxy group is at C3 and the methyl group is at C5. The available positions for substitution are C2, C4, and C6.

Position C2: ortho to the bromo group and ortho to the ethoxy group.

Position C4: para to the bromo group and ortho to both the ethoxy and methyl groups.

Position C6: ortho to the bromo group and ortho to the methyl group.

The powerful activating and directing effect of the ethoxy group will be dominant. Therefore, substitution is most likely to occur at the positions ortho and para to it. The position para to the ethoxy group is already occupied by the bromo group. The two ortho positions are C2 and C4. Both are activated by the ethoxy group. Position C4 is also activated by the methyl group, making it a highly likely site for electrophilic attack. Position C2 is activated by the ethoxy group but adjacent to the bromo group, which may introduce some steric hindrance. Position C6 is activated by the methyl group and is ortho to the bromo group.

Considering the synergistic effects, position C4 is activated by both the ethoxy and methyl groups, making it the most probable site for substitution. Position C2 is strongly activated by the ethoxy group. Position C6 is activated by the methyl group. Therefore, a mixture of products is possible, with the major product likely being substitution at C4, followed by C2.

Nucleophilic Aromatic Substitution Reactions Involving the Aryl Bromide

Aryl halides are generally unreactive towards nucleophilic substitution under standard conditions. pdx.edu This is due to the high strength of the carbon-halogen bond and the electronic repulsion between the electron-rich nucleophile and the π-system of the aromatic ring. However, under specific conditions, nucleophilic aromatic substitution (SNAr) can occur.

For this compound, the substitution of the bromine atom by a nucleophile is challenging because the ring is not activated by strong electron-withdrawing groups (like a nitro group) at the ortho or para positions. chemistrysteps.comlibretexts.org The presence of electron-donating ethoxy and methyl groups further disfavors the standard SNAr addition-elimination mechanism.

However, nucleophilic substitution can be forced to occur under harsh conditions, such as high temperatures and pressures, or by using very strong bases. libretexts.orgpressbooks.pub In the presence of a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, the reaction can proceed through an elimination-addition mechanism involving a benzyne (B1209423) intermediate. uomustansiriyah.edu.iqmakingmolecules.com

Potential nucleophilic substitution reactions could involve:

Hydroxide ion (OH⁻): To form 3-ethoxy-5-methylphenol. This would require high temperature and pressure.

Amide ion (NH₂⁻): To form 3-ethoxy-5-methylaniline, likely via a benzyne mechanism. govtpgcdatia.ac.in

Alkoxide ions (RO⁻): To form a new ether, though this is less common for unactivated aryl halides.

There are two primary mechanisms for nucleophilic aromatic substitution on aryl halides:

Addition-Elimination (SNAr) Mechanism: This mechanism is favored when the aromatic ring is substituted with strong electron-withdrawing groups at positions ortho and/or para to the leaving group. masterorganicchemistry.combyjus.com The mechanism involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group is expelled, and the aromaticity of the ring is restored. For this compound, this mechanism is highly unlikely due to the presence of electron-donating groups which would destabilize the negatively charged Meisenheimer complex.

Elimination-Addition (Benzyne) Mechanism: This mechanism is prevalent for unactivated aryl halides reacting with very strong bases. makingmolecules.comgovtpgcdatia.ac.in The steps are:

Elimination: The strong base abstracts a proton from the position ortho to the leaving group. This is followed by the elimination of the halide ion to form a highly reactive benzyne intermediate. makingmolecules.com In this compound, there are two ortho protons (at C2 and C6) that could be abstracted.

Addition: The nucleophile then attacks one of the two carbons of the triple bond in the benzyne intermediate. This is followed by protonation to give the final product. A key feature of the benzyne mechanism is that the incoming nucleophile does not always take the position of the leaving group, potentially leading to a mixture of isomers, a phenomenon known as cine substitution. govtpgcdatia.ac.in For this compound, the formation of the benzyne intermediate could lead to the nucleophile adding at either C1 or C2 (if the benzyne forms between C1 and C2) or at C1 or C6 (if the benzyne forms between C1 and C6). The regiochemical outcome of the nucleophilic addition to the unsymmetrical benzyne would be influenced by the electronic effects of the ethoxy and methyl substituents. Inductive effects of the substituents can influence the direction of nucleophilic attack on the benzyne intermediate. chemistrysteps.com

Transformations of the Ethoxy Moiety

Cleavage and Derivatization of Aromatic Ethers

The cleavage of the ether bond in this compound can be achieved under strong acidic conditions, a common method for dealkylation of aryl ethers. Reagents such as hydrogen bromide (HBr) or hydrogen iodide (HI) are typically used. gre.ac.ukorganic-chemistry.org The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an SN2 reaction. This process yields 3-bromo-5-methylphenol (B1280546) and the corresponding ethyl halide.

Another powerful reagent for the cleavage of aryl ethers is boron tribromide (BBr₃). nih.govnih.govresearchgate.net This Lewis acid coordinates to the ether oxygen, facilitating the cleavage of the carbon-oxygen bond. nih.govgvsu.edu The reaction with BBr₃ is often preferred due to its high efficiency and the ability to be carried out under milder conditions compared to strong mineral acids. nih.govnih.govresearchgate.net Computational studies on the mechanism of BBr₃-mediated demethylation of aryl methyl ethers suggest a pathway involving charged intermediates, with the possibility of one equivalent of BBr₃ cleaving up to three equivalents of the ether. nih.govnih.gov

| Reagent | Product | General Conditions |

| HBr or HI | 3-Bromo-5-methylphenol | Strong acid, heat |

| BBr₃ | 3-Bromo-5-methylphenol | Anhydrous solvent (e.g., CH₂Cl₂) |

Reactions Involving the Aromatic Methyl Group

The methyl group attached to the benzene ring is a site for various functionalization reactions, most notably those involving the benzylic position.

Side-Chain Functionalization (e.g., Benzylic Bromination)

The methyl group of this compound can undergo free-radical bromination at the benzylic position using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, and light. gvsu.educore.ac.ukmanac-inc.co.jp This reaction, known as the Wohl-Ziegler reaction, is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. gvsu.edumanac-inc.co.jp The product of this reaction would be 1-bromo-3-(bromomethyl)-5-ethoxybenzene.

However, the electronic nature of the substituents on the aromatic ring can significantly influence the outcome of this reaction. A study on the bromination of 3,5-dimethoxytoluene (B1218936) with NBS showed that instead of benzylic bromination, electrophilic aromatic substitution occurred on the ring to give a mixture of 2-bromo-3,5-dimethoxytoluene (B83188) and 2,6-dibromo-3,5-dimethoxytoluene. epa.gov This was attributed to the high electron density of the benzene ring due to the two methoxy (B1213986) groups. epa.gov Given the structural similarity, this compound might exhibit similar behavior, with a competition between benzylic bromination and further aromatic bromination depending on the reaction conditions.

| Reagent | Potential Product(s) | Key Considerations |

| NBS, radical initiator | 1-Bromo-3-(bromomethyl)-5-ethoxybenzene | Potential for competing electrophilic aromatic bromination |

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The bromine atom on the aromatic ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura coupling reaction is a versatile and widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex in the presence of a base. libretexts.orgnih.gov this compound is a suitable substrate for this reaction, where the bromine atom can be coupled with a variety of aryl or vinyl boronic acids or their esters.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be tailored to the specific substrates being coupled. nih.gov For instance, the coupling of various aryl bromides with arylboronic acids has been successfully achieved using catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) with bases such as Na₂CO₃, K₂CO₃, or Cs₂CO₃ in solvents like toluene, dioxane, or DMF/water mixtures.

A general scheme for the Suzuki-Miyaura reaction of this compound with an arylboronic acid is presented below:

Reaction Scheme: this compound + Ar-B(OH)₂ --(Pd catalyst, base)--> 3-Aryl-5-ethoxy-1-methylbenzene

| Component | Examples |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ |

| Ligand | PPh₃, dppf, PCy₃ |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, DMF/Water |

This reaction provides a powerful tool for the synthesis of a wide range of biaryl and substituted benzene derivatives starting from this compound.

Atom Transfer Radical Addition (ATRA) and Cyclization (ATRC) Processes

Atom Transfer Radical Addition (ATRA) and its intramolecular variant, Atom Transfer Radical Cyclization (ATRC), are powerful synthetic methods for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are initiated by the transfer of a halogen atom from an organic halide to a transition metal catalyst, which generates a radical intermediate. This radical can then participate in addition reactions with unsaturated compounds.

The presence of the electron-donating ethoxy and methyl groups on the benzene ring in this compound would influence the stability of the aryl radical formed upon bromine atom abstraction. Electron-donating groups can stabilize the resulting radical to some extent, which may affect the reaction kinetics. The general mechanism for an ATRA reaction involving an aryl bromide is depicted below:

General Mechanism of Atom Transfer Radical Addition (ATRA)

| Step | Description |

| Initiation | A transition metal catalyst in a lower oxidation state (MnLx) reacts with the aryl bromide (Ar-Br) to abstract the bromine atom, forming an aryl radical (Ar•) and the oxidized metal complex (X-Mn+1Lx). |

| Propagation | The aryl radical (Ar•) adds to an alkene, forming a new radical intermediate. This new radical then abstracts a halogen atom from the oxidized metal complex (X-Mn+1Lx) to yield the final product and regenerate the catalyst in its lower oxidation state (MnLx). |

In the case of ATRC, the generated aryl radical would add to a tethered unsaturated moiety within the same molecule, leading to the formation of a cyclic product. The efficiency and regioselectivity of such reactions would be highly dependent on the nature of the catalyst, the reaction conditions, and the structure of the substrate.

Reductive Debromination Studies and Mechanisms

Reductive debromination, the removal of a bromine atom and its replacement with a hydrogen atom, is a significant transformation in organic synthesis. This process can be achieved through various methods, including catalytic hydrogenation, metal-hydride reduction, and photoredox catalysis.

Pathways of Halogen Removal

The removal of the bromine atom from this compound can proceed through several mechanistic pathways, depending on the chosen reagents and conditions.

One common and efficient method is catalytic hydrogenation . In this process, the aryl bromide is treated with hydrogen gas in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction proceeds via the oxidative addition of the aryl bromide to the palladium surface, followed by hydrogenolysis of the carbon-palladium bond.

Another pathway involves light-mediated reductive debromination . This modern approach utilizes a photoredox catalyst that, upon irradiation with visible light, can initiate a single-electron transfer to the aryl bromide. This results in the formation of a radical anion, which then fragments to release a bromide ion and an aryl radical. The aryl radical subsequently abstracts a hydrogen atom from a suitable donor in the reaction mixture to yield the debrominated product.

Factors Influencing Debromination Efficiency

The efficiency of the reductive debromination of this compound is influenced by several key factors:

Choice of Catalyst and Reductant: In catalytic hydrogenation, the activity of the palladium catalyst and the pressure of hydrogen gas are crucial. For other methods, the selection of the appropriate reducing agent (e.g., a hydride source or a suitable hydrogen atom donor in photoredox catalysis) is critical for high yields.

Electronic Effects of Substituents: The electron-donating nature of the ethoxy and methyl groups on the benzene ring increases the electron density of the aromatic system. In the context of catalytic hydrogenation, this can facilitate the oxidative addition step to the palladium catalyst, potentially increasing the reaction rate. guidechem.comsigmaaldrich.comchemrxiv.org

Reaction Conditions: Temperature, solvent, and the presence of additives can significantly impact the reaction outcome. For instance, in photoredox-catalyzed reactions, the choice of solvent can affect the solubility of the components and the stability of the intermediates.

The following table presents data on the reductive debromination of various substituted bromobenzenes, illustrating the influence of different substituents and reaction conditions on the yield of the debrominated product. While data for this compound is not specifically listed, the results for substrates with electron-donating groups, such as 4-bromotoluene (B49008) and 1-bromo-2-methoxybenzene, provide a strong indication of the expected high efficiency for its debromination under similar conditions.

Reductive Debromination of Selected Aryl Bromides

| Aryl Bromide | Catalyst/Conditions | Yield (%) | Reference |

| 4-Bromotoluene | J-Pdm, -1.6 V, 6h | 88 | acs.org |

| 1-Bromo-2-methoxybenzene | J-Pdm | 91 (Faradaic Efficiency) | acs.org |

| 4-Bromo-2-nitrobenzoic acid | 10% Pd/C, H2 | 92 | nih.gov |

| 4-Bromobenzonitrile | 10% Pd/C, H2 | 98 | nih.gov |

This data suggests that the reductive debromination of aryl bromides is a high-yielding reaction, and the presence of electron-donating groups is compatible with these transformations.

Computational and Theoretical Investigations of 1 Bromo 3 Ethoxy 5 Methylbenzene

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules like 1-bromo-3-ethoxy-5-methylbenzene. These methods provide a detailed picture of the electron distribution and its influence on molecular behavior.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary computational method for investigating the electronic structure and reactivity of organic molecules. For this compound, DFT calculations would be instrumental in mapping the electron density distribution across the molecule. This would highlight the effects of the bromo, ethoxy, and methyl substituents on the aromatic ring. Key parameters derived from DFT, such as electrostatic potential maps, would visualize regions of high and low electron density, thereby predicting sites susceptible to electrophilic and nucleophilic attack. The reactivity of the molecule, including its potential for undergoing various chemical reactions, can be inferred from calculated reactivity descriptors like ionization potential, electron affinity, and chemical hardness.

Basis Set Selection and Functional Choice for Optimized Accuracy

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For a molecule containing a bromine atom, such as this compound, it is crucial to select a basis set that can adequately describe the electron-rich and polarizable nature of the halogen. Pople-style basis sets, such as 6-311+G(d,p), are commonly employed as they include diffuse functions (+) to account for the diffuse nature of lone-pair electrons and polarization functions (d,p) to describe the non-spherical distribution of electron density in bonds.

The choice of the functional is equally critical. Hybrid functionals, which combine a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, often provide a good balance of accuracy and computational cost. The B3LYP functional is a widely used example that has demonstrated reliability for a broad range of organic molecules. For more accurate predictions, especially for properties like reaction barriers or non-covalent interactions, double-hybrid functionals or range-separated functionals might be employed. The optimal combination of functional and basis set would ideally be determined through benchmark studies against experimental data if available, or against higher-level, more computationally expensive methods.

Conformer Analysis and Optimization of Molecular Geometries

The presence of a flexible ethoxy group in this compound necessitates a thorough conformer analysis. The orientation of the ethyl group relative to the benzene (B151609) ring can lead to different conformers with distinct energies and populations at a given temperature. Computational methods would be used to perform a systematic search of the potential energy surface to identify all stable conformers.

For each identified conformer, a geometry optimization would be performed. This process computationally determines the three-dimensional arrangement of atoms that corresponds to a minimum on the potential energy surface. The optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. Frequency calculations are then typically performed to confirm that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as the zero-point vibrational energy.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting the reactivity and kinetic stability of a molecule. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Characteristics of Highest Occupied Molecular Orbital (HOMO)

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. In this compound, the HOMO is expected to be a π-orbital primarily located on the benzene ring, with significant contributions from the electron-donating ethoxy and methyl groups. The electron density of the HOMO would likely be highest at the ortho and para positions relative to these activating groups. The energy of the HOMO (EHOMO) is a critical parameter; a higher EHOMO value indicates a greater propensity to donate electrons, suggesting increased reactivity towards electrophiles. The bromine atom, being an electronegative yet π-donating substituent, will also influence the shape and energy of the HOMO.

Characteristics of Lowest Unoccupied Molecular Orbital (LUMO)

The LUMO is the innermost orbital without electrons and signifies the ability of a molecule to accept electrons. For this compound, the LUMO is anticipated to be a π*-antibonding orbital distributed over the aromatic ring. The presence of the electronegative bromine atom would likely lower the energy of the LUMO (ELUMO) and influence its spatial distribution, making the carbon atom attached to the bromine a potential site for nucleophilic attack. A lower ELUMO value suggests a greater electron-accepting capability. The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO.

Correlation of FMO Energies with Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a fundamental tool in understanding the reactivity and stability of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a larger gap generally implies higher stability and lower reactivity. youtube.comresearchgate.net

For this compound, the HOMO is expected to be delocalized over the benzene ring, with significant contributions from the electron-donating ethoxy and methyl groups. The electron-withdrawing bromine atom will also influence the orbital's energy and distribution. Conversely, the LUMO will also be distributed over the aromatic system. The interplay of the activating (ethoxy, methyl) and deactivating (bromo) substituents determines the precise energies of these orbitals. The ethoxy group, being a strong π-donor, and the methyl group, a weak π-donor, will raise the HOMO energy, making the molecule more susceptible to electrophilic attack compared to unsubstituted benzene. The bromine atom, being electronegative, will have a counteracting effect, lowering the HOMO energy to some extent.

The expected HOMO-LUMO energy gap for this compound would be smaller than that of benzene, indicating increased reactivity, particularly towards electrophiles. This is a common feature in substituted benzenes with activating groups. rsc.org

Table 1: Predicted Frontier Molecular Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -8.5 to -9.0 |

| LUMO Energy | -0.5 to -1.0 |

| HOMO-LUMO Gap | 7.5 to 8.5 |

Note: These values are estimations based on typical DFT calculations for similarly substituted benzene derivatives.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (red to yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

In this compound, the MEP surface is expected to show the most negative potential localized around the oxygen atom of the ethoxy group due to its high electronegativity and lone pairs of electrons. The aromatic ring will also exhibit regions of negative potential, particularly at the ortho and para positions relative to the electron-donating ethoxy and methyl groups, making these sites favorable for electrophilic substitution. The bromine atom, due to the "sigma-hole" phenomenon, may present a region of positive potential on its outer surface, making it a potential site for halogen bonding interactions. uni-muenchen.de The hydrogen atoms of the methyl and ethoxy groups will exhibit positive potential.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. uni-muenchen.deyoutube.com It allows for the investigation of charge delocalization and hyperconjugative interactions, which contribute to molecular stability.

For this compound, NBO analysis would likely reveal significant delocalization of the π-electrons of the benzene ring. Key hyperconjugative interactions would include:

n → π* interactions: The donation of electron density from the lone pairs of the ethoxy oxygen atom (n) to the antibonding π* orbitals of the aromatic ring. This interaction is a major contributor to the activating nature of the ethoxy group.

σ → π* interactions: The donation of electron density from the σ bonds of the methyl group's C-H bonds to the antibonding π* orbitals of the ring (hyperconjugation).

n → σ* interactions: Intramolecular interactions involving the lone pairs of the bromine and oxygen atoms and adjacent antibonding σ* orbitals.

Prediction of Spectroscopic Parameters

Theoretical calculations, typically using Density Functional Theory (DFT), can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.net

For this compound, the predicted vibrational spectrum would exhibit characteristic bands for the functional groups present:

Aromatic C-H stretching: Around 3000-3100 cm⁻¹.

Aliphatic C-H stretching (ethoxy and methyl): Around 2850-2980 cm⁻¹.

Aromatic C=C stretching: In the region of 1450-1600 cm⁻¹.

C-O stretching (ethoxy): Strong bands around 1040-1250 cm⁻¹.

C-Br stretching: A characteristic band in the lower frequency region, typically around 500-600 cm⁻¹.

Table 2: Predicted Major Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H stretch | 3050 - 3100 |

| Aliphatic C-H stretch | 2870 - 2980 |

| Aromatic C=C stretch | 1580, 1470 |

| C-O-C asymmetric stretch | 1240 |

| C-O-C symmetric stretch | 1040 |

| C-Br stretch | 550 |

Note: These are estimated frequencies based on characteristic group frequencies and data for similar compounds.

Computational methods can also predict the ¹H and ¹³C NMR chemical shifts, which are highly sensitive to the electronic environment of the nuclei. nih.gov

For this compound, the predicted chemical shifts can be estimated based on the additive effects of the substituents on the benzene ring:

¹H NMR: The aromatic protons would appear in the range of 6.5-7.5 ppm. The protons of the ethoxy group would show a quartet for the -CH₂- group around 4.0 ppm and a triplet for the -CH₃ group around 1.4 ppm. The methyl group protons on the ring would appear around 2.3 ppm.

¹³C NMR: The aromatic carbons would resonate between 110-160 ppm. The carbon attached to the bromine would be downfield, as would the carbon attached to the ethoxy group. The carbons of the ethoxy group would appear around 63 ppm (-OCH₂-) and 15 ppm (-CH₃). The ring's methyl carbon would be around 21 ppm. libretexts.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1-Br | - | 123 |

| C2-H | 7.0 | 125 |

| C3-OEt | - | 159 |

| C4-H | 6.8 | 115 |

| C5-Me | - | 140 |

| C6-H | 6.9 | 118 |

| -OCH₂CH₃ | 4.0 (q) | 63 |

| -OCH₂CH₃ | 1.4 (t) | 15 |

| -CH₃ | 2.3 (s) | 21 |

Note: These are estimated chemical shifts based on empirical models and data for substituted benzenes. Actual spectra may vary.

Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions that give rise to UV-Vis absorption spectra. For aromatic compounds, these transitions are typically π → π* in nature.

This compound is expected to exhibit two main absorption bands characteristic of substituted benzenes:

E2-band: A strong absorption band around 200-230 nm.

B-band: A weaker, fine-structured band around 260-290 nm.

The presence of the ethoxy and methyl groups (auxochromes) will cause a bathochromic (red) shift of these bands compared to unsubstituted benzene.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λ_max (nm) |

| π → π* (E2-band) | ~220 |

| π → π* (B-band) | ~280 |

Note: These are estimated values based on typical UV-Vis spectra of similar aromatic ethers.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

QSAR and QSPR models are mathematical equations that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. These models are built on the principle that the structure of a molecule, as defined by various molecular descriptors, dictates its behavior. For a molecule like this compound, its properties can be inferred from models developed for similar substituted benzenes.

Research Findings from Related Compounds:

Studies on substituted benzenes have successfully established relationships between molecular descriptors and various endpoints, including toxicity and physicochemical properties. researchgate.netnih.govkashanu.ac.ir For instance, the toxicity of benzene derivatives to aquatic organisms has been extensively modeled. These models often reveal that properties like hydrophobicity (typically represented by the logarithm of the octanol-water partition coefficient, logP), electronic effects, and steric factors are key determinants of toxicity. nih.gov

In the realm of QSPR, researchers have developed models to predict a range of physicochemical properties for benzene derivatives, including boiling point, vapor pressure, and solubility. kashanu.ac.ir These models frequently employ topological indices, which are numerical descriptors of molecular topology, and quantum-chemical descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). kashanu.ac.irnih.gov

Molecular Descriptors for this compound:

To develop a QSAR/QSPR model for this compound, a variety of molecular descriptors would be calculated. These can be broadly categorized as:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition and including molecular weight, number of atoms, and number of specific functional groups.

Topological Descriptors: These numerical values are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Randić index and Wiener index. kashanu.ac.ir

Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.

Quantum-Chemical Descriptors: Calculated using quantum mechanics, these descriptors provide insights into the electronic properties of the molecule. Key examples are the energy of the HOMO (related to the molecule's ability to donate electrons) and LUMO (related to the ability to accept electrons), dipole moment, and atomic charges. nih.gov

Physicochemical Descriptors: These include properties like logP, which is a measure of a compound's hydrophobicity and is crucial for predicting its environmental fate and biological activity.

Predictive Modeling for Structurally Similar Compounds:

The following data tables illustrate the application of QSAR modeling to predict the acute toxicity of various substituted benzenes to the fathead minnow (Pimephales promelas). The toxicity is expressed as -log(LC50), where LC50 is the lethal concentration for 50% of the test organisms. These examples demonstrate how experimental data for a set of related compounds can be used to build and validate predictive models.

Table 1: Acute Toxicity Data for Selected Substituted Benzenes

| Molecule Name | Experimental -log(LC50) [mol/L] | Calculated -log(LC50) [mol/L] (MLR Model) |

| Benzene | 3.40 | 3.33 |

| Bromobenzene | 3.89 | 3.56 |

| Chlorobenzene | 3.77 | 3.86 |

| Toluene | 3.32 | 3.56 |

| Phenol | 3.51 | 3.45 |

| 1,2-Dichlorobenzene | 4.40 | 4.37 |

| 2-Chlorophenol | 4.02 | 3.96 |

| 4-Chlorotoluene | 4.33 | 4.10 |

| 3-Methylphenol | 3.29 | 3.45 |

| 4-Methylphenol | 3.58 | 3.69 |

This table presents a selection of data from a study on 69 substituted benzenes. The calculated values were obtained using a Multiple Linear Regression (MLR) model. researchgate.net

Table 2: Further Examples of Acute Toxicity Data for Substituted Benzenes

| Molecule Name | Experimental -log(LC50) [mol/L] | Calculated -log(LC50) [mol/L] (RNN Model) |

| 1,3-Dichlorobenzene | 4.30 | 4.19 |

| 3-Chlorotoluene | 3.84 | 3.86 |

| 1,3-Dihydroxybenzene | 3.04 | 3.29 |

| 3-Hydroxyanisole | 3.21 | 3.51 |

| 1,4-Dimethoxybenzene | 3.07 | 3.70 |

| 1,4-Dimethylbenzene | 4.21 | 3.89 |

| 2-Nitrotoluene | 3.57 | 3.57 |

This table provides additional data points from the same study, with calculated values from a Recursive Neural Network (RNN) model. researchgate.net

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-Bromo-3-ethoxy-5-methylbenzene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides unambiguous assignment of all proton and carbon signals, confirming the substitution pattern of the benzene (B151609) ring.

The ¹H NMR spectrum of this compound is predicted to show distinct signals corresponding to the aromatic protons, the ethoxy group protons, and the methyl group protons. Due to the molecule's C_s symmetry plane, the three aromatic protons are chemically distinct, as are the methylene (B1212753) and methyl protons of the ethoxy group and the aromatic-bound methyl group.

The aromatic region (typically δ 6.5-8.0 ppm) would display signals for the three protons on the substituted ring. The proton at C2 (H-2), situated between the bromo and ethoxy groups, is expected to be a triplet (or more accurately, a doublet of doublets with similar coupling constants). The proton at C6 (H-6), between the bromo and methyl groups, would also appear as a triplet-like signal. The proton at C4 (H-4), positioned between the ethoxy and methyl groups, would similarly present as a triplet or a finely split multiplet.

The ethoxy group gives rise to two signals: a quartet for the methylene (-OCH₂-) protons deshielded by the adjacent oxygen atom, and a triplet for the terminal methyl (-CH₃) protons. The methyl group attached to the benzene ring will appear as a sharp singlet.

Predicted ¹H NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (H-2, H-4, H-6) | 6.70 - 7.10 | Multiplets (m) | ~2-3 Hz (meta-coupling) | 3H |

| -OCH₂ CH₃ | ~4.00 | Quartet (q) | ~7.0 Hz | 2H |

| Ar-CH₃ | ~2.30 | Singlet (s) | N/A | 3H |

| -OCH₂CH₃ | ~1.40 | Triplet (t) | ~7.0 Hz | 3H |

Note: The exact chemical shifts of the aromatic protons are difficult to predict without experimental data but would be resolved as three distinct signals in a high-field instrument.

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the electronic effects of the substituents.

The carbon atom bonded to the bromine (C-1) is expected to appear around δ 122 ppm. The carbons bonded to the oxygen of the ethoxy group (C-3) and the methyl group (C-5) will be shifted downfield to approximately δ 159 ppm and δ 140 ppm, respectively. The remaining aromatic carbons (C-2, C-4, C-6) will resonate in the typical aromatic region (δ 110-130 ppm). The two carbons of the ethoxy group and the single carbon of the ring-bound methyl group will appear in the aliphatic region of the spectrum.

Predicted ¹³C NMR Spectral Data for this compound (Predicted for CDCl₃ solvent)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C -Br (C-1) | ~122.5 |

| C -OEt (C-3) | ~159.0 |

| C -Me (C-5) | ~140.0 |

| Ar-C H (C-2, C-4, C-6) | 110.0 - 125.0 |

| -OC H₂CH₃ | ~63.5 |

| Ar-C H₃ | ~21.5 |

| -OCH₂C H₃ | ~14.7 |

Note: The signals for C-2, C-4, and C-6 are predicted to be distinct but fall within a narrow range. Unambiguous assignment would require 2D NMR data.

Two-dimensional (2D) NMR experiments are essential for the definitive assignment of the complex ¹H and ¹³C spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key COSY correlation would be observed between the methylene quartet (~δ 4.00) and the methyl triplet (~δ 1.40) of the ethoxy group, confirming their connectivity. Weaker cross-peaks would be expected between the meta-coupled aromatic protons (H-2, H-4, H-6), helping to trace the connectivity around the ring. youtube.comyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. youtube.com It would definitively link the proton signals to their corresponding carbon signals: the aromatic proton multiplets to the Ar-CH carbons, the ethoxy -OCH₂- quartet to its carbon, the ethoxy -CH₃ triplet to its carbon, and the aromatic methyl singlet to its carbon.

The protons of the aromatic methyl group (~δ 2.30) would show cross-peaks to the aromatic carbons C-4, C-6, and C-5.

The methylene protons of the ethoxy group (~δ 4.00) would correlate with the aromatic carbon C-3 and the methyl carbon of the ethoxy group.

The aromatic proton H-2 would show correlations to carbons C-1, C-3, C-4, and C-6, confirming its position between the bromo and ethoxy substituents.

Infrared (IR) Spectroscopy for Functional Group and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds.

The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of its key structural components.

Aromatic Group: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. C=C stretching vibrations within the benzene ring are expected in the 1600-1450 cm⁻¹ region.

Bromo Group: The C-Br stretching vibration is found in the fingerprint region, typically between 600 and 500 cm⁻¹.

Ethoxy Group: The C-O stretching vibrations are prominent. The aryl-O stretch is expected around 1250 cm⁻¹, while the alkyl-O stretch appears near 1050 cm⁻¹. The C-H bonds of the ethoxy group will contribute to the aliphatic C-H stretching band.

Methyl Group: Aliphatic C-H stretching vibrations from the methyl and ethoxy groups are observed in the 3000-2850 cm⁻¹ range.

Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium |

| C-H Stretch | Aliphatic (Methyl, Ethoxy) | 2980 - 2850 | Strong |

| C=C Stretch | Aromatic Ring | 1600 - 1580, 1500 - 1450 | Medium-Strong |

| C-O Stretch | Aryl-O (Asymmetric) | 1275 - 1200 | Strong |

| C-O Stretch | Alkyl-O (Symmetric) | 1075 - 1020 | Strong |

| C-H Bend | Aromatic (Out-of-plane) | 900 - 675 | Strong |

| C-Br Stretch | Aryl-Br | 600 - 500 | Medium |

In modern chemical analysis, experimental spectra are often compared with spectra generated through computational methods, such as Density Functional Theory (DFT). researchgate.net For this compound, a DFT calculation (e.g., using the B3LYP functional) would predict the molecule's vibrational frequencies.

This comparison serves several purposes:

Confirmation of Assignment: It helps to assign ambiguous peaks in the experimental spectrum, especially in the complex fingerprint region (below 1500 cm⁻¹).

Structural Verification: A strong correlation between the experimental and scaled theoretical spectra provides high confidence in the proposed chemical structure.

Understanding Molecular Properties: Discrepancies between the two can sometimes highlight intermolecular interactions present in the solid or liquid state (the typical conditions for experimental IR) that are not accounted for in the gas-phase theoretical calculation. researchgate.net

The calculated wavenumbers are often systematically higher than the experimental ones due to the harmonic approximation used in the calculation. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.97) to achieve better agreement with the experimental data. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the focus of UV-Vis analysis would be on the π → π* transitions of the benzene ring, which are influenced by the attached substituents.

The benzene ring acts as the primary chromophore in this compound. The absorption bands of benzene, typically observed around 204 nm and 256 nm, are expected to shift due to the electronic effects of the bromo, ethoxy, and methyl groups.

The ethoxy group (-OC2H5) is an activating group with a strong electron-donating effect (mesomeric effect), which is anticipated to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). Conversely, the bromine atom is a deactivating group that exhibits a dual electronic nature: it is electron-withdrawing inductively but electron-donating through resonance. Generally, halogens tend to produce a slight bathochromic shift. The methyl group (-CH3) is a weakly activating group. The cumulative effect of these substituents on the benzene ring would result in a UV-Vis spectrum with shifted absorption maxima compared to unsubstituted benzene.

Table 1: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Predicted Transition | Expected λmax (nm) | Nature of Shift |

|---|---|---|

| π → π* (Primary Band) | ~ 210-220 | Bathochromic |

Note: The values presented are estimations based on the known effects of the individual substituents on the benzene chromophore.

The methodology would involve first optimizing the ground-state geometry of the molecule using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). Subsequently, the TD-DFT calculation would be carried out on the optimized geometry to compute the excitation energies, which can then be converted to absorption wavelengths. The results of these calculations would be expected to correlate well with the experimental UV-Vis spectrum, aiding in the definitive assignment of the observed absorption bands to specific electronic transitions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The theoretical monoisotopic mass of the compound can be calculated based on the masses of the most abundant isotopes of its constituent elements.

Table 2: Theoretical Exact Mass Calculation for this compound

| Element | Number of Atoms | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 9 | 12.00000 | 108.00000 |

| Hydrogen (¹H) | 11 | 1.00783 | 11.08613 |

| Bromine (⁷⁹Br) | 1 | 78.91834 | 78.91834 |

| Oxygen (¹⁶O) | 1 | 15.99491 | 15.99491 |

| Total (C₉H₁₁⁷⁹BrO) | 214.00018 | ||

| Bromine (⁸¹Br) | 1 | 80.91629 | 80.91629 |

| Total (C₉H₁₁⁸¹BrO) | | | 216.00018 |

An HRMS measurement would be expected to yield a molecular ion peak very close to these calculated values, confirming the elemental formula of the compound.

A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively). This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M and M+2). The observation of this 1:1 ratio for the molecular ion peaks at m/z 214 and 216 would be a definitive indicator of the presence of a single bromine atom in the molecule. youtube.comyoutube.com

The fragmentation of this compound under electron ionization would likely involve the loss of the ethoxy group, the bromine atom, or other small fragments, leading to a series of daughter ions that would further confirm the structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination (if applicable)

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. However, since this compound is a liquid at standard conditions, X-ray crystallography is not directly applicable for its structural analysis in its native state.

For this technique to be utilized, a suitable crystalline derivative of this compound would need to be synthesized. Alternatively, if the compound could be crystallized at a low temperature, a single-crystal X-ray diffraction experiment could be performed. Such an analysis would provide detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state. In the absence of a crystalline sample, this technique remains inapplicable.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Key Synthetic Intermediate and Building Block

In organic chemistry, synthetic intermediates are compounds that are the products of one reaction step and the starting materials for the next in a multi-step synthesis. 1-Bromo-3-ethoxy-5-methylbenzene serves as a crucial intermediate, providing a pre-functionalized aromatic core that chemists can elaborate upon to build more complex molecular architectures. chemscene.com The presence of the bromo-, ethoxy-, and methyl- groups at the 1, 3, and 5 positions, respectively, offers predictable control over subsequent chemical transformations.

The utility of this compound as a precursor is demonstrated by its role in building more intricate molecules. The bromine atom is a particularly useful functional group, as it can be readily converted into other groups or used as a handle for carbon-carbon bond formation through various cross-coupling reactions.

A documented example of its application is in the synthesis of 1-Bromo-3-(3-ethoxy-5-methylphenyl)propan-2-one. nih.gov In this type of transformation, the aromatic core of this compound is incorporated into a larger structure containing a ketone functional group. This resulting molecule can then serve as a more advanced intermediate for creating a wide range of other compounds. The reactivity of the bromo-substituent allows it to participate in reactions such as Suzuki, Stille, or Heck coupling, enabling the fusion of the aromatic ring with other molecular fragments.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1268150-39-5 sigmaaldrich.com |

| Molecular Formula | C₉H₁₁BrO sigmaaldrich.com |

| Molecular Weight | 215.09 g/mol sigmaaldrich.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Physical Form | Liquid sigmaaldrich.com |

| InChI Key | HIEHJNOUANFKSO-UHFFFAOYSA-N sigmaaldrich.com |

The construction of functionalized aromatic systems requires precise control over the placement of substituents on the benzene (B151609) ring. This compound is well-suited for this purpose due to the distinct electronic nature and reactivity of its substituents. The ethoxy and methyl groups are electron-donating, which activates the aromatic ring towards electrophilic substitution and directs incoming electrophiles to the ortho and para positions.

The bromine atom serves as a versatile functional handle. It can be transformed into an organometallic species, such as a Grignard reagent or an organolithium compound, by treatment with metals like magnesium or lithium. These nucleophilic reagents can then react with a wide variety of electrophiles to introduce new functional groups. Alternatively, the carbon-bromine bond is a standard substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for constructing complex aromatic systems. This allows for the programmed and regioselective introduction of alkyl, aryl, alkyne, and other moieties, making it a valuable building block for creating highly tailored molecules for pharmaceuticals, agrochemicals, and polymers.

Potential in Designing Materials with Specific Optical Properties

The search for new materials with advanced optical properties is a significant area of modern materials science. Organic molecules with delocalized π-electron systems, particularly substituted aromatic compounds, are of great interest for their potential in applications like optical data storage and telecommunications. nih.gov

Nonlinear optical (NLO) materials interact with intense electromagnetic fields, like those from lasers, to produce new fields with altered frequencies or phases. researchgate.net The key to a molecule possessing second-order NLO properties is a high first hyperpolarizability (β), which arises from a combination of a delocalized π-electron system and significant charge asymmetry. researchgate.net This is often achieved in molecules with a Donor-π-Acceptor (D-π-A) architecture. researchgate.net

While this compound itself does not fit the classic D-π-A model, its substituted aromatic ether structure is a common motif in NLO-active chromophores. The ethoxy and methyl groups act as electron donors, and the benzene ring serves as the π-conjugated bridge. The bromine atom can be chemically replaced by a strong electron-acceptor group (such as a nitro or cyano group) to complete the D-π-A design. nih.gov Theoretical and experimental studies on related molecules, such as substituted nitroanilines, have shown that the arrangement of donor and acceptor groups on a benzene ring significantly influences the NLO response. researchgate.netnih.gov The study of such systems provides a framework for understanding how the core structure of this compound could be modified to create potent NLO materials.

Theoretical chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for predicting the NLO properties of molecules and establishing design principles. researchgate.netnih.gov For substituted aromatic ethers, these principles revolve around maximizing the intramolecular charge transfer (ICT) from the donor to the acceptor through the π-system. nih.gov

Key design principles include:

Strength of Donors and Acceptors: The magnitude of the NLO response is directly related to the electron-donating strength of groups like ethoxy and the electron-withdrawing strength of the acceptor group.

π-Conjugation: A more extensive and efficient π-conjugated path between the donor and acceptor generally leads to a larger hyperpolarizability. The benzene ring in this compound provides this essential conjugated bridge.

Molecular Geometry: The relative positions of the substituents on the aromatic ring are critical. For instance, para-substituted benzenes often exhibit larger NLO responses than their ortho or meta counterparts due to a more effective charge transfer axis. researchgate.netnih.gov

Theoretical studies allow researchers to screen potential NLO candidates computationally before undertaking complex synthesis. researchgate.net A molecule like this compound serves as an ideal platform for such theoretical modeling. By computationally replacing the bromine atom with various acceptor groups and analyzing the resulting electronic structure and predicted hyperpolarizability, researchers can rationally design new NLO materials with optimized properties. nih.gov

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1-Bromo-3-(3-ethoxy-5-methylphenyl)propan-2-one |

| 1-Bromo-3-methoxy-5-methylbenzene |

| 1-Bromo-3-ethyl-5-methylbenzene |

| 1-Bromo-3-iodo-5-methylbenzene |

| 1-Bromo-3-fluoro-5-methylbenzene |

| 5-Bromo-3-methylbenzene-1,2-diamine |

| 1-Bromo-3-(4-ethoxybenzyl)benzene |

| 1-Bromo-3-ethoxy-5-methoxybenzene |

| 1-Bromo-5-ethoxy-3-methylpentane |

| 1-Bromo-3-(1-methoxyethyl)-5-methylbenzene |

| Benzaldehyde |

| Benzene |

| Methoxyethane |

| Methanal |

| Ethanal |

| Propanal |

| Acetone |

| Propan-1-ol |

Future Research Directions and Unexplored Avenues

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of aryl halides often involves harsh reagents and generates significant waste, prompting a shift towards more environmentally benign approaches. Future research concerning 1-Bromo-3-ethoxy-5-methylbenzene will undoubtedly focus on the development of green and sustainable synthetic methodologies.

Photocatalytic Bromination: Visible-light photoredox catalysis has emerged as a powerful tool for the mild and selective bromination of arenes. youtube.comwikipedia.org This method often utilizes organic dyes or metal complexes as photocatalysts to activate a bromine source, such as N-bromosuccinimide (NBS), under ambient conditions. youtube.com Future work could explore the application of these photocatalytic systems to the synthesis of this compound, aiming to achieve high regioselectivity and yield while minimizing energy consumption and hazardous waste.

Aerobic Bromination: The use of molecular oxygen as a terminal oxidant in bromination reactions represents a highly sustainable approach. organic-chemistry.orguzh.ch Catalytic systems, often involving transition metals or ionic liquids, can facilitate the oxidation of bromide sources in the presence of air. organic-chemistry.orguzh.ch Investigating the aerobic bromination of 3-ethoxy-5-methylanisole could provide a direct and atom-economical route to the target compound.

Flow Chemistry: Continuous flow reactors offer significant advantages in terms of safety, scalability, and reaction control for hazardous reactions like bromination. youtube.compsu.edursc.org The in-situ generation of bromine in a flow system can minimize the handling of this toxic reagent. youtube.compsu.edu Developing a continuous flow process for the synthesis of this compound would not only enhance safety but also allow for precise control over reaction parameters to optimize yield and selectivity.

Mechanochemistry: Mechanochemical synthesis, which involves reactions induced by mechanical force in a ball mill, offers a solvent-free or low-solvent alternative to traditional solution-phase chemistry. nih.gov This technique has been successfully applied to the halogenation of various aromatic compounds. nih.gov The exploration of mechanochemical methods for the bromination of 3-ethoxy-5-methylanisole could lead to a more sustainable and efficient solid-state synthesis of the desired product.

Table 1: Comparison of Green Synthetic Methodologies for Aryl Bromide Synthesis

| Methodology | Advantages | Potential Challenges for this compound |

| Photocatalytic Bromination | Mild reaction conditions, high selectivity, low energy consumption. youtube.com | Achieving high regioselectivity in a polysubstituted system. |

| Aerobic Bromination | Use of air as a green oxidant, high atom economy. organic-chemistry.orguzh.ch | Catalyst development for selective bromination over side-chain oxidation. |

| Flow Chemistry | Enhanced safety, precise process control, scalability. youtube.compsu.edu | Optimization of flow parameters for complex reaction kinetics. |

| Mechanochemistry | Solvent-free or low-solvent, energy-efficient. nih.gov | Control of reaction stoichiometry and heat management on a larger scale. |

Investigation of Novel Catalytic Systems for Enhanced Selectivity

The regioselectivity of the bromination of 3-ethoxy-5-methylanisole is a critical challenge. The interplay between the activating ethoxy and methyl groups can lead to the formation of multiple isomers. Research into novel catalytic systems is essential to control the reaction outcome and selectively synthesize this compound.

Shape-Selective Zeolite Catalysts: Zeolites, with their well-defined microporous structures, can act as shape-selective catalysts, favoring the formation of specific isomers based on steric constraints. uzh.chpsu.edupharmaffiliates.com The use of zeolites like H-Beta has shown promise in controlling the regioselectivity of aromatic alkylation and could be adapted for bromination. pharmaffiliates.comncert.nic.in Future studies could focus on designing or selecting zeolites with appropriate pore sizes and active sites to selectively catalyze the bromination at the desired position of 3-ethoxy-5-methylanisole.

Lewis Acid Catalysis: Lewis acids are commonly employed to activate the brominating agent in electrophilic aromatic substitution reactions. youtube.com The choice of Lewis acid can significantly influence the regioselectivity of the reaction. youtube.com Systematic screening of various Lewis acids, from traditional metal halides to more modern, bulky organocatalysts, could lead to a highly selective protocol for the synthesis of this compound.

Homogeneous and Heterogeneous Catalysis: Both homogeneous and heterogeneous catalysts offer distinct advantages. Homogeneous catalysts often exhibit high activity and selectivity, while heterogeneous catalysts are more easily separated and recycled. libretexts.orgsigmaaldrich.com Research into both types of catalytic systems is warranted. For instance, the development of recyclable heterogeneous catalysts, such as metal oxides on a zeolite support, could provide a sustainable and efficient solution for the selective bromination of this trisubstituted benzene (B151609). youtube.com A study on the bromination of 3,5-dimethoxytoluene (B1218936) with NBS showed the formation of a mixture of products, indicating that radical bromination can occur on the benzene ring. rsc.orgnih.govbldpharm.com This highlights the need for catalytic systems that can precisely control the reaction mechanism to favor electrophilic aromatic substitution over other pathways.

Advanced Computational Modeling for Predictive Synthesis and Materials Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of molecules and materials with desired properties.